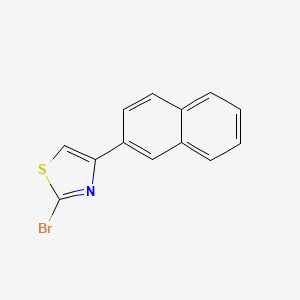

2-Bromo-4-(naphthalen-2-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNS |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

2-bromo-4-naphthalen-2-yl-1,3-thiazole |

InChI |

InChI=1S/C13H8BrNS/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

InChI Key |

WHHZILMAFPFJHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 4 Naphthalen 2 Yl Thiazole and Its Derivatives

Direct Synthesis of the Core Thiazole (B1198619) Scaffold

The direct formation of the thiazole ring is a common and efficient strategy for preparing compounds like 2-Bromo-4-(naphthalen-2-yl)thiazole. This typically involves the reaction of a suitable α-haloketone with a thiourea (B124793) derivative.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazoles. researchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea or its derivatives. researchgate.net This versatile method allows for the introduction of various substituents onto the thiazole ring, making it a valuable tool for creating diverse chemical libraries for drug discovery. bepls.comresearchgate.net

The synthesis of this compound can be achieved through the reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thiourea. researchgate.netbioline.org.br In a typical procedure, equimolar amounts of the α-bromoketone and thiourea are reacted in a suitable solvent, such as ethanol, often with heating to drive the reaction to completion. bioline.org.br The use of substituted thioureas allows for the introduction of different groups at the 2-position of the thiazole ring. For instance, reacting 2-bromo-1-(naphthalen-2-yl)ethanone with N-substituted thioureas will yield the corresponding 2-substituted-amino-4-(naphthalen-2-yl)thiazole derivatives.

A study by Narsaiah et al. demonstrated the reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with various thiourea derivatives under catalyst-free conditions in glycerin. researchgate.net This approach highlights a more environmentally friendly alternative to traditional methods that often rely on volatile organic solvents. The reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thiourea in glycerin at room temperature afforded 4-(naphthalen-2-yl)thiazol-2-amine in excellent yield. researchgate.net

Table 1: Synthesis of Thiazole Derivatives from 2-Bromo-1-(naphthalen-2-yl)ethanone

| Thiourea Derivative | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | Glycerin, Room Temp, 1.5 h | 94 | researchgate.net |

| 1-Methylthiourea | N-Methyl-4-(naphthalen-2-yl)thiazol-2-amine | Glycerin, Room Temp, 2.0 h | 92 | researchgate.net |

| 1-Phenylthiourea | N-Phenyl-4-(naphthalen-2-yl)thiazol-2-amine | Glycerin, Room Temp, 2.0 h | 90 | researchgate.net |

| Thioacetamide | 2-Methyl-4-(naphthalen-2-yl)thiazole | Glycerin, Room Temp, 2.0 h | 88 | researchgate.net |

| Thiobenzamide | 2-Phenyl-4-(naphthalen-2-yl)thiazole | Glycerin, Room Temp, 2.0 h | 91 | researchgate.net |

The mechanism of the Hantzsch thiazole synthesis is believed to proceed through the initial formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net The reaction between an α-haloketone and a thiourea derivative begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, displacing the halide. This is followed by the formation of a hemithioaminal, which then cyclizes via the attack of the nitrogen atom on the carbonyl carbon. Finally, dehydration of the resulting thiazoline (B8809763) intermediate yields the stable thiazole ring.

The regioselectivity of the Hantzsch synthesis is generally well-defined, with the sulfur atom of the thioamide attacking the α-carbon of the haloketone and the nitrogen atom attacking the carbonyl carbon. This leads to the formation of a single major regioisomer.

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. bepls.com This has led to the exploration of green chemistry approaches for the synthesis of thiazoles, focusing on the use of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. bepls.comsemanticscholar.org

Glycerin, a byproduct of biodiesel production, has emerged as a promising green solvent for organic synthesis. researchgate.netacgpubs.org It is non-toxic, biodegradable, and has a high boiling point, making it suitable for a wide range of reactions. The synthesis of 4-(naphthalen-2-yl)thiazole derivatives has been successfully carried out in glycerin at room temperature without the need for a catalyst. researchgate.netacgpubs.org This method offers several advantages, including high yields, short reaction times, and a simple work-up procedure where the glycerin can be recycled. researchgate.net The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, has also been reported for the Hantzsch synthesis of thiazole derivatives, providing an environmentally friendly and reusable reaction medium. nih.gov

The development of catalyst-free reactions is a key goal in green chemistry as it simplifies the reaction setup, reduces waste, and avoids the use of potentially toxic and expensive catalysts. researchgate.netingentaconnect.com Several studies have reported the successful synthesis of thiazole derivatives, including those with a naphthalene (B1677914) moiety, under catalyst-free conditions. researchgate.netingentaconnect.com These reactions are often performed in green solvents like glycerin or under solvent-free conditions, further enhancing their sustainability. bepls.comresearchgate.net The catalyst-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been shown to proceed efficiently, offering a more sustainable route to 2-aminothiazoles. sciencescholar.us

Table 2: Comparison of Conventional vs. Green Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Ethanol | - | 4-6 h (reflux) | Not specified | bioline.org.br |

| Green | Glycerin | None | 1.5 h (Room Temp) | 94 | researchgate.net |

Advanced Transition-Metal-Catalyzed Cross-Coupling Methodologies for Derivatization

Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds. nih.gov This methodology is instrumental in creating conjugated systems, which are of significant interest in the development of novel pharmaceuticals and organic electronics. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, although copper-free systems have been developed to mitigate issues such as alkyne homocoupling. nih.govorganic-chemistry.org

In the context of 2-bromothiazole (B21250) derivatives, the Sonogashira coupling provides a direct route to 2-alkynylthiazoles. For instance, 2,4-dibromothiazole (B130268) can be regioselectively functionalized at the more electron-deficient 2-position to introduce an alkynyl group. researchgate.net This selectivity is a key feature in the synthesis of disubstituted thiazoles. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of the Sonogashira reaction to bromothiazoles is well-established. researchgate.netbeilstein-archives.org The reaction conditions typically involve a palladium catalyst such as PdCl₂(PPh₃)₂, a copper salt like CuI, and a base, often an amine like triethylamine (B128534) (Et₃N), in a suitable solvent such as toluene. researchgate.net

Recent advancements have focused on developing more robust and user-friendly protocols, including the use of air-stable palladium precatalysts and hydrazone ligands, which can facilitate the reaction at low catalyst loadings and under amine-free conditions. nih.govorganic-chemistry.org These improved methods enhance the sustainability and economic viability of the Sonogashira coupling for the synthesis of complex molecules. organic-chemistry.org

A representative Sonogashira coupling reaction is depicted below:

Scheme 1: General representation of a Sonogashira coupling reaction on a 2-bromothiazole derivative.

Scheme 1: General representation of a Sonogashira coupling reaction on a 2-bromothiazole derivative.| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | researchgate.net |

| Pd(acac)₂ / Hydrazone / CuI | K₃PO₄ | DMSO | 125 °C | Good | organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | up to 97% | nih.gov |

| Table 1: Exemplary conditions for Sonogashira coupling reactions. |

C-N Cross-Coupling Reactions of 2-Bromothiazole and its Derivatives

The formation of carbon-nitrogen (C-N) bonds via cross-coupling reactions is a fundamental transformation in the synthesis of a wide array of nitrogen-containing compounds, which are of immense importance in the pharmaceutical industry. rsc.orgacs.org Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a general and reliable method for the synthesis of arylamines. acs.org

The application of this methodology to 2-bromothiazole and its derivatives allows for the introduction of various nitrogen-based nucleophiles, including primary and secondary amines, amides, and other nitrogen heterocycles. rsc.orgmit.edu These reactions provide access to 2-aminothiazole (B372263) derivatives, a structural motif found in numerous biologically active molecules. rsc.org The development of specialized palladium catalysts and ligands has been crucial for achieving efficient coupling with five-membered heterocyclic bromides, which can be challenging substrates. mit.edu For example, the use of sterically demanding biaryl dialkylphosphine ligands has been shown to promote these difficult cross-coupling reactions. mit.edu

These C-N coupling reactions are instrumental in the synthesis of potential drug candidates, including oncology inhibitors and compounds for treating depression. acs.org The versatility of this reaction allows for the construction of complex molecular architectures from readily available starting materials.

| Catalyst System | Base | Solvent | Application | Reference |

| Pd/AdBrettPhos | - | - | Amidation of five-membered heterocyclic bromides | mit.edu |

| L6-based catalyst | Cs₂CO₃ | DMF | Synthesis of B-Raf inhibitor | acs.org |

| Table 3: Catalyst systems for C-N cross-coupling reactions. |

Chemo- and Regioselectivity in Cross-Coupling of Polybrominated Thiazoles

The presence of multiple bromine atoms on a thiazole ring presents both a challenge and an opportunity for synthetic chemists. The challenge lies in controlling the site of reaction, while the opportunity arises from the ability to sequentially functionalize the molecule at different positions. The regioselectivity of cross-coupling reactions on polybrominated thiazoles is primarily governed by the electronic properties of the different carbon-bromine bonds.

In 2,4-dibromothiazole, for example, cross-coupling reactions such as Negishi, Stille, and Sonogashira preferentially occur at the more electron-deficient 2-position. researchgate.nettum.de This inherent selectivity allows for the synthesis of 2-substituted 4-bromothiazoles, which can then serve as building blocks for further diversification at the 4-position. researchgate.nettum.de This stepwise approach is a powerful strategy for the controlled synthesis of 2,4-disubstituted thiazoles.

Similarly, in the case of 2,5-dibromothiazole, selective metalation at the 5-position can be achieved using n-butyllithium, leading to the formation of 2-bromo-5-substituted thiazoles. researchgate.net The choice of solvent can also influence the reactivity, with different outcomes observed in THF versus diethyl ether. researchgate.net This highlights the importance of carefully selecting reaction conditions to achieve the desired chemo- and regioselectivity. The ability to selectively functionalize polybrominated thiazoles is crucial for creating complex and precisely substituted thiazole derivatives. researchgate.net

| Substrate | Reaction Type | Position of Reactivity | Reference |

| 2,4-Dibromothiazole | Negishi, Stille, Sonogashira | 2-position | researchgate.nettum.de |

| 2,5-Dibromo-4-chlorothiazole | Metalation (n-BuLi) | 5-position | researchgate.net |

| Table 4: Regioselectivity in cross-coupling of polybrominated thiazoles. |

Sequential Bromination-Debromination Approaches for Precise Halogenation Patterns on Thiazoles

The synthesis of a complete family of brominated thiazoles, including mono-, di-, and tri-brominated species, often relies on sequential bromination and debromination steps. scinito.ainih.govlookchem.com These methods provide a systematic way to access specific isomers that may not be readily available through direct bromination of the parent thiazole. Direct bromination of thiazole itself is less facile than that of more electron-rich heterocycles like thiophene (B33073) and often requires harsh conditions. lookchem.com

An alternative to direct bromination is the use of brominating agents like N-bromosuccinimide (NBS). lookchem.com Furthermore, debromination of polybrominated thiazoles can be achieved using reagents like butyllithium (B86547) or Grignard reagents, allowing for the selective removal of a bromine atom. lookchem.com For instance, 2,4,5-tribromothiazole (B1600981) can be selectively debrominated to produce dibromothiazole isomers. researchgate.net

A notable strategy involves decarboxylative bromination, where a carboxylic acid functional group on the thiazole ring is replaced with a bromine atom. beilstein-archives.orgresearchgate.net This method provides an alternative route to brominated thiazoles that can then be used in subsequent cross-coupling reactions. beilstein-archives.orgresearchgate.net These sequential bromination-debromination approaches, along with other functional group interconversions, offer a high degree of control over the halogenation pattern on the thiazole ring, enabling the synthesis of a wide range of specifically substituted thiazole precursors. researchgate.netscinito.ainih.gov

| Starting Material | Reagent(s) | Product(s) | Reference |

| 2-Aminothiazole | NaNO₂/HBr, then CuBr/HBr | 2-Bromothiazole | lookchem.com |

| Thiazole-x-carboxylic acid | Brominating agent | x-Bromothiazole | beilstein-archives.orgresearchgate.net |

| Polybromothiazole | Butyllithium or Grignard reagent | Debrominated thiazole | lookchem.com |

| Table 5: Methods for precise halogenation of thiazoles. |

Advanced Characterization Methodologies for Structural Elucidation of 2 Bromo 4 Naphthalen 2 Yl Thiazole and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For a molecule like 2-Bromo-4-(naphthalen-2-yl)thiazole, a combination of techniques is used to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of a thiazole (B1198619) derivative, the proton on the thiazole ring typically appears as a singlet in a specific region of the spectrum. For a close analog, 2-Bromo-4-phenyl-thiazole, the thiazole proton (H-5) signal is observed as a singlet at 8.16 ppm. nih.govresearchgate.net The protons of the naphthalene (B1677914) group in this compound are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm, with complex splitting patterns due to spin-spin coupling between adjacent protons. rsc.org The parent thiazole molecule shows proton signals at 8.89 ppm (H-2), 7.99 ppm (H-4), and 7.44 ppm (H-5) in CDCl₃, providing a baseline for understanding the influence of substituents. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atom bonded to the electronegative bromine atom (C-2 of the thiazole ring) is expected to have a distinct chemical shift. In 2-bromobutane, the carbon attached to bromine shows a chemical shift around 50 ppm, indicating the deshielding effect of the halogen. docbrown.info The carbon atoms of the thiazole and naphthalene rings will have characteristic chemical shifts in the aromatic region (typically 110-160 ppm). docbrown.info For the parent thiazole, the carbon signals appear at δ 153.5 (C-2), 143.8 (C-4), and 115.3 (C-5). The presence of the bromo and naphthalenyl substituents would significantly alter these values.

Table 1: Representative ¹H NMR Chemical Shifts for Thiazole-Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-Bromo-4-phenyl-thiazole | Thiazole H-5 | 8.16 (s) | DMSO-d₆ |

| 2-Bromo-4-phenyl-thiazole | Phenyl protons | 7.40-7.92 (m) | DMSO-d₆ |

| Thiazole | H-2 | 8.89 | CDCl₃ |

| Thiazole | H-4 | 7.99 | CDCl₃ |

| Thiazole | H-5 | 7.44 | CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C=N stretching vibration of the thiazole ring typically appears in the region of 1650-1500 cm⁻¹. niscair.res.in Aromatic C-H stretching vibrations from the naphthalene ring are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. libretexts.org For the similar compound 2-Bromo-4-phenyl-thiazole, characteristic IR bands were observed at 3098 and 3063 cm⁻¹ (aromatic C-H stretch), and at 1476 and 1420 cm⁻¹ (aromatic C=C stretch). nih.govresearchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 2: Key IR Absorption Bands for Thiazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-Bromo-4-phenyl-thiazole | Aromatic C-H stretch | 3098, 3063 |

| Aromatic C=C stretch | 1476, 1420 | |

| Thiazole ring vibrations | 1263, 1070, 1010, 836 | |

| 2-(Alkylamino)-4-(naphth-2-yl)thiazoles | N-H stretch | ~3447 |

| C=N stretch | ~1600 |

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

For this compound (C₁₃H₈BrNS), the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This distinctive isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. mdpi.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule. HRMS would be able to confirm the elemental composition by providing a precise mass measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated π-electron systems within the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorptions due to the extended π-conjugated system formed by the naphthalene and thiazole rings. The naphthalene chromophore itself has characteristic absorptions. nih.gov For example, a derivative, 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), exhibits absorption bands around 300-450 nm, which are attributed to π→π* and n→π* transitions within the molecule. nih.gov The absorption spectra of these types of compounds can be sensitive to solvent polarity, sometimes showing shifts in λ_max with changing solvent. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

Table 3: Crystal Data for a Related Thiazole Compound

| Parameter | Value for 2-Bromo-4-phenyl-thiazole |

|---|---|

| Chemical Formula | C₉H₆BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

Data from reference nih.gov.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Building Blocks for Complex Organic Molecules

The presence of a bromine atom at the 2-position of the thiazole (B1198619) ring renders 2-Bromo-4-(naphthalen-2-yl)thiazole an excellent substrate for a variety of cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of more complex molecular architectures.

Notably, it serves as a key precursor in the synthesis of a range of substituted thiazole derivatives. Through reactions such as the Suzuki, Stille, and Sonogashira couplings, the bromine atom can be replaced with aryl, heteroaryl, or alkynyl groups, respectively. This facilitates the extension of the π-conjugated system and the introduction of specific electronic or photophysical properties.

For instance, the coupling of this compound with various boronic acids (Suzuki coupling) can yield a library of 2-aryl-4-(naphthalen-2-yl)thiazoles. These products can then be further functionalized to create molecules with applications in medicinal chemistry or materials science. The naphthalene (B1677914) unit provides a rigid and extended aromatic core, which can be beneficial for achieving desired molecular geometries and intermolecular interactions.

Role in the Design and Synthesis of Functional Materials and Smart Systems

The distinct electronic and photophysical properties endowed by the naphthalene and thiazole components make this compound a valuable component in the design of functional materials.

While direct applications of this compound as a conducting polymer or organic semiconductor are not extensively documented, its derivatives are of significant interest in this field. The combination of the electron-deficient thiazole ring and the electron-rich naphthalene moiety creates an intramolecular charge-transfer character, which is a desirable feature for organic electronic materials.

By polymerizing derivatives of this compound, typically through cross-coupling reactions, it is possible to create polymers with alternating donor and acceptor units. This can lead to materials with tunable band gaps and charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The naphthalene group enhances π-π stacking, which can facilitate intermolecular charge transport.

The inherent fluorescence of the naphthalene unit, modulated by the attached thiazole ring, makes this scaffold a promising platform for the development of novel dyes and fluorophores. The electronic properties of the molecule can be fine-tuned by introducing different substituents at the 2-position of the thiazole ring, leading to materials with tailored absorption and emission characteristics.

This "push-pull" architecture, with the naphthalene as the electron-donating "push" and the thiazole as the electron-withdrawing "pull," is a common strategy for creating solvatochromic and acidochromic dyes. These are "smart" materials that change their color or fluorescence in response to changes in their environment, such as solvent polarity or pH. Such properties are valuable for sensing applications.

The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions. This allows for their use as ligands in the design of novel organometallic complexes. The bulky naphthalene group can provide steric hindrance around the metal center, which can influence the catalytic activity and selectivity of the resulting complex.

These metal complexes can find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The ability to tune the electronic properties of the ligand by modifying the substituent at the 2-position provides a means to systematically alter the performance of the catalyst.

Intermediacy in the Production of Specialty Chemicals

Beyond its direct applications, this compound serves as a crucial intermediate in the multi-step synthesis of various specialty chemicals. Its utility lies in its ability to introduce the 4-(naphthalen-2-yl)thiazole moiety into a target molecule, which can be a key pharmacophore or a chromophore.

For example, in the pharmaceutical industry, this compound could be a starting material for the synthesis of complex drug candidates. In the materials industry, it can be used to produce specialized dyes, pigments, or additives for polymers that require specific optical or electronic properties. The straightforward reactivity of the bromine atom allows for its efficient conversion into other functional groups late in a synthetic sequence, which is a desirable feature in complex molecule synthesis.

Emerging Research Avenues and Future Perspectives

Exploration of Undiscovered Reactivity Profiles and Novel Transformations for 2-Bromo-4-(naphthalen-2-yl)thiazole

The presence of a bromine atom at the 2-position of the thiazole (B1198619) ring in this compound is a key feature that dictates its reactivity and potential for chemical modification. This bromine atom can be readily displaced or involved in various coupling reactions, making it a versatile handle for introducing new functional groups and building more complex molecular architectures.

Future research is expected to focus on fully elucidating the reactivity of this compound. This includes exploring its participation in a wider range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to create novel carbon-carbon and carbon-heteroatom bonds. The naphthalene (B1677914) unit can also influence the reactivity of the thiazole core through electronic effects, a phenomenon that warrants deeper investigation. Furthermore, the potential for this compound to undergo novel cyclization and rearrangement reactions could lead to the synthesis of entirely new heterocyclic systems with unique properties.

A key area of interest is the diastereoselective functionalization of the thiazole ring. By employing chiral catalysts or auxiliaries, researchers aim to control the stereochemical outcome of reactions, which is crucial for the development of new drug candidates. The development of methods for the selective functionalization of either the thiazole or the naphthalene moiety will also be a significant area of future work.

Development of Novel and Sustainable Synthetic Protocols for Thiazole Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its ongoing investigation. While classical methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, are well-established, there is a growing demand for more sustainable and efficient synthetic protocols.

Future advancements in this area may involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. Flow chemistry is another promising approach that offers precise control over reaction parameters and facilitates scalability. The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a primary goal for the sustainable production of these valuable compounds.

| Synthetic Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, and improved purity of products. |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. | Enhanced safety, better heat and mass transfer, and easier scalability. |

| Catalytic Methods | Employs catalysts to facilitate reactions, often with higher selectivity and efficiency. | Reduced waste, milder reaction conditions, and the ability to perform reactions that are not possible with stoichiometric reagents. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that contains portions of all the reactants. | Increased efficiency, reduced number of synthetic steps, and generation of molecular diversity. |

Expansion of Thiazole Chemistry beyond Traditional Frameworks into Emerging Scientific Disciplines

The unique photophysical and electronic properties of the naphthalene moiety, coupled with the versatile chemistry of the thiazole ring, position this compound as a candidate for applications beyond its traditional use as a synthetic intermediate.

The extended π-conjugated system of the naphthalene ring suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The thiazole ring can act as an electron-accepting unit, and by modifying the substituents on the naphthalene ring, the electronic properties of the molecule can be fine-tuned for specific applications. For example, the presence of a naphthalene substituent at the C4 position of a thiazole ring has been shown to increase the hydrophobicity and influence the interaction with biological macromolecules. nih.gov

In the field of chemical biology, thiazole-naphthalene hybrids are being explored as fluorescent probes for bioimaging and as potential therapeutic agents. The naphthalene group can serve as a fluorescent reporter, while the thiazole core can be functionalized to target specific biomolecules. Research has shown that thiazole-naphthalene derivatives exhibit promising anticancer and antimicrobial activities. bioline.org.brnih.gov For instance, certain thiazole-naphthyl derivatives have been found to act as tubulin polymerization inhibitors and show significant antitumor activity. nih.govnih.gov

Advanced Computational Approaches for Predictive Synthesis and Materials Design

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and development of new applications for this compound and its derivatives. Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, understand its electronic structure, and guide the design of new synthetic transformations.

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and mode of interaction of thiazole derivatives with biological targets, such as enzymes and DNA. nih.govnih.govnih.govresearchgate.net This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources in the drug discovery process. For example, molecular docking studies have been used to understand the binding of thiazole derivatives to the colchicine (B1669291) binding site of tubulin. nih.gov

In the realm of materials science, computational modeling can be used to predict the photophysical properties, charge transport characteristics, and solid-state packing of new materials based on the this compound scaffold. This predictive capability can guide the rational design of molecules with optimized properties for specific electronic and optoelectronic applications.

Q & A

Q. What are the established synthetic routes for 2-bromo-4-(naphthalen-2-yl)thiazole, and what experimental conditions optimize yield?

The synthesis typically involves halogenation or coupling reactions. For brominated thiazoles, a common method is the Sandmeyer-type reaction using CuBr and nitrites. For example, 2-amino-4-phenylthiazole derivatives react with n-butyl nitrite and CuBr in acetonitrile at 333 K, yielding brominated products (53% yield) . Key parameters include:

Q. How is the molecular structure of this compound validated experimentally?

Validation relies on spectroscopic and analytical techniques:

- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.40–8.16 ppm) and thiazole protons (δ 8.16 ppm) .

- IR : Peaks at ~1476 cm⁻¹ (C-Br stretch) and ~730 cm⁻¹ (thiazole ring vibrations) confirm functional groups .

- Elemental Analysis : Matching calculated vs. experimental C/H ratios (e.g., C: 45.02% calc. vs. 45.09% exp.) ensures purity .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in brominated thiazoles?

X-ray crystallography reveals:

- Bond Geometry : Thiazole ring bond lengths (e.g., C-S: 1.72 Å) and dihedral angles (e.g., 7.45° twist between thiazole and naphthyl groups) .

- Intermolecular Interactions : π-π stacking (3.815 Å between aromatic rings) and S⋯Br contacts (3.5402 Å) stabilize the crystal lattice .

- Refinement : Hydrogen atoms are placed using riding models (C-H = 0.95 Å) with isotropic displacement parameters .

Q. What methodologies address contradictions in spectral or elemental analysis data?

Discrepancies (e.g., elemental analysis mismatches) require:

Q. How can structure-activity relationships (SAR) guide the design of thiazole-based bioactive compounds?

SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic reactivity, influencing binding to biological targets .

- Docking Studies : Molecular docking (e.g., with Acarbose analogs) predicts interactions with enzymes, such as α-glucosidase inhibition .

- Bioisosteric Replacement : Replacing Br with Cl or CF₃ modulates lipophilicity and bioavailability .

Q. What theoretical frameworks inform the experimental design of thiazole chemistry research?

Research aligns with:

- Conceptual Frameworks : Link to heterocyclic chemistry principles (e.g., Hückel’s rule for aromaticity) .

- Guiding Principles : Use existing theories (e.g., electronic effects of substituents) to predict reaction outcomes or biological activity .

- Computational Models : DFT calculations optimize geometries and predict spectroscopic properties .

Methodological Guidance

Q. How are reaction conditions optimized for scale-up synthesis?

Q. What strategies resolve low yields in brominated thiazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.